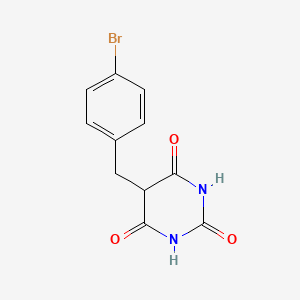

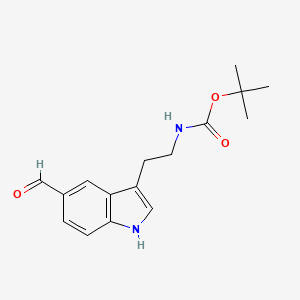

8-Amino-1,3-dimethyl-7-(4-methylbenzyl)-1H-purine-2,6(3H,7H)-dione

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

8-アミノ-1,3-ジメチル-7-(4-メチルベンジル)-1H-プリン-2,6(3H,7H)-ジオンは、プリンファミリーに属する合成有機化合物です。プリンは、DNAおよびRNA中のヌクレオチドの構成要素として、生化学において重要な役割を果たす複素環式芳香族有機化合物です。

2. 製法

合成経路と反応条件

8-アミノ-1,3-ジメチル-7-(4-メチルベンジル)-1H-プリン-2,6(3H,7H)-ジオンの合成には、通常、複数段階の有機反応が含まれます。一般的な合成経路には、以下が含まれる場合があります。

出発物質: 合成は、市販のプリン誘導体から始まります。

アルキル化: アルキル化反応による4-メチルベンジル基の導入。

アミノ化: アミノ化反応による8位へのアミノ基の導入。

メチル化: プリン環の1位と3位へのメチル化。

工業生産方法

工業生産方法は、収率、純度、および費用対効果に重点を置き、上記の合成経路を大規模生産用に最適化することを含む可能性があります。これには、連続フロー反応器と高度な精製技術の使用が含まれる場合があります。

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 8-Amino-1,3-dimethyl-7-(4-methylbenzyl)-1H-purine-2,6(3H,7H)-dione typically involves multi-step organic reactions. A common synthetic route might include:

Starting Materials: The synthesis begins with commercially available purine derivatives.

Alkylation: Introduction of the 4-methylbenzyl group through alkylation reactions.

Amination: Introduction of the amino group at the 8-position using amination reactions.

Methylation: Methylation of the purine ring at the 1 and 3 positions.

Industrial Production Methods

Industrial production methods would likely involve optimizing the above synthetic route for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and advanced purification techniques.

化学反応の分析

反応の種類

酸化: この化合物は、特にアミノ基またはベンジル基で酸化反応を起こす可能性があります。

還元: 還元反応は、プリン環またはベンジル基を標的にすることがあります。

置換: 求核置換反応または求電子置換反応は、プリン環のさまざまな位置で起こる可能性があります。

一般的な試薬と条件

酸化剤: 過マンガン酸カリウム、過酸化水素。

還元剤: 水素化ホウ素ナトリウム、水素化リチウムアルミニウム。

置換試薬: ハロゲン化剤、アミンやチオールなどの求核剤。

主要な生成物

これらの反応の主要な生成物は、使用される特定の条件と試薬によって異なります。たとえば、酸化はニトロ誘導体をもたらす可能性があり、置換はさまざまな官能基を導入する可能性があります。

4. 科学研究への応用

化学: より複雑な分子の構成要素として。

生物学: 生体高分子との相互作用の研究。

医学: 抗ウイルス剤や抗がん剤など、潜在的な治療応用。

産業: 特殊化学薬品や材料の合成における使用。

科学的研究の応用

Chemistry: As a building block for more complex molecules.

Biology: Studying its interactions with biological macromolecules.

Medicine: Potential therapeutic applications, such as antiviral or anticancer agents.

Industry: Use in the synthesis of specialty chemicals or materials.

作用機序

作用機序は、特定の用途によって異なります。医薬品化学では、特定の酵素や受容体と相互作用し、生体経路を阻害または活性化する場合があります。分子標的には、核酸、タンパク質、または細胞膜が含まれる場合があります。

6. 類似の化合物との比較

類似の化合物

カフェイン: 1,3,7-トリメチルキサンチン、コーヒーや紅茶に含まれる刺激剤。

テオフィリン: 1,3-ジメチルキサンチン、呼吸器疾患に使用されます。

テオブロミン: 3,7-ジメチルキサンチン、チョコレートに含まれます。

独自性

8-アミノ-1,3-ジメチル-7-(4-メチルベンジル)-1H-プリン-2,6(3H,7H)-ジオンは、プリン環上の特定の置換パターンが、他のプリンと比較して異なる生物学的または化学的特性を与える可能性があるため、独自性があります。

類似化合物との比較

Similar Compounds

Caffeine: 1,3,7-Trimethylxanthine, a stimulant found in coffee and tea.

Theophylline: 1,3-Dimethylxanthine, used in respiratory diseases.

Theobromine: 3,7-Dimethylxanthine, found in chocolate.

Uniqueness

8-Amino-1,3-dimethyl-7-(4-methylbenzyl)-1H-purine-2,6(3H,7H)-dione is unique due to the specific substitution pattern on the purine ring, which may confer distinct biological or chemical properties compared to other purines.

特性

CAS番号 |

332904-70-8 |

|---|---|

分子式 |

C15H17N5O2 |

分子量 |

299.33 g/mol |

IUPAC名 |

8-amino-1,3-dimethyl-7-[(4-methylphenyl)methyl]purine-2,6-dione |

InChI |

InChI=1S/C15H17N5O2/c1-9-4-6-10(7-5-9)8-20-11-12(17-14(20)16)18(2)15(22)19(3)13(11)21/h4-7H,8H2,1-3H3,(H2,16,17) |

InChIキー |

SDYMUKSXRNKJDH-UHFFFAOYSA-N |

正規SMILES |

CC1=CC=C(C=C1)CN2C3=C(N=C2N)N(C(=O)N(C3=O)C)C |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[2-[2-[2-[2-[2-[(1E,3E)-5-[1-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-2-ylidene]penta-1,3-dienyl]-3,3-dimethylindol-1-ium-1-yl]ethoxy]ethoxy]ethoxy]ethoxy]-N-[2-(2,5-dioxopyrrol-1-yl)ethyl]propanamide;chloride](/img/structure/B11835477.png)

![3-[(4-Methylpiperazin-1-yl)methyl]-3-azaspiro[5.5]undecane-2,4-dione](/img/structure/B11835533.png)